Sulfamethoxazole

描述

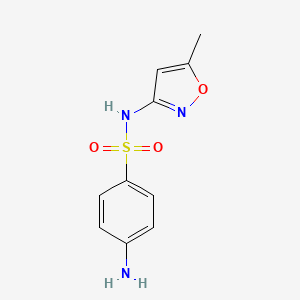

Structure

3D Structure

属性

IUPAC Name |

4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S/c1-7-6-10(12-16-7)13-17(14,15)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKIGFTWXXRPMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S |

Source

|

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfamethoxazole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfamethoxazole | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026064 |

Source

|

| Record name | Sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals or white powder. (NTP, 1992), Solid |

Source

|

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER, ETHER & CHLOROFORM; 1 G IN 50 ML ALCOHOL & ABOUT 4 ML ACETONE; DISSOLVES IN HCL HYDROGEN CHLORIDE OR SODIUM HYDROXIDE SOLN THROUGH SALT FORMATION, Insoluble in ethyl ether, In water, 610 mg/L at 37 °C, The solubility interactions of trimethoprim and sulfamethoxazole in binary solvents were studied using hexane (n-hexane)-ethyl acetate, ethyl acetate-methyl alcohol (methanol), and methyl alcohol-water as the solve mixtures. When solubilities were obtained for individual components, trimethoprim exhibited solvation in ethyl acetate-methyl alcohol mixtures, while sulfamethoxazole showed weaker solute-solvent interactions in the solvent series. At its peak, the solubility of sulfamethoxazole was about 8 times higher than that of trimethoprim when the drugs were combined. Sulfamethoxazole lowered trimethoprim solubility by 13-74%. Similarly, trimethoprim suppressed sulfamethoxazole solubility by 10-94%. In water, although mutual solubility was reduced, the solubility ratio of trimethoprim to sulfamethoxazole was 1:4 on the mol fraction scale., 4.59e-01 g/L |

Source

|

| Record name | SID855654 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

N-[4-[(5-methylisoxazol-3-yl)sulfamoyl]phenyl]acetamide; 4-[[(4-)aminophenyl)sulfonyl]amino]-N-(5-methylisoxazol-3-yl]benzenesulfonamide; 5-methylisoxazol-3-amine; 4-aminobenzenesulfonic acid; 4-aminobenzenesulfonamide; 4-amino-N-(3-methylisoxazol-5-yl)benzenesulfonamide |

Source

|

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-white powder, Almost white, Crystals from dilute ethanol, WHITE TO OFF-WHITE CRYSTALLINE POWDER, Colorless crystalline powder | |

CAS No. |

723-46-6, 144930-01-8, 144993-89-5 |

Source

|

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1+) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144930-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)-, radical ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144993-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulfamethoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | sulfamethoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 4-amino-N-(5-methyl-3-isoxazolyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamethoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfamethoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE42381TNV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

333 °F (NTP, 1992), 167 °C, MP: 209-210 °C; crystals from alcohol /N4-Acetylsulfamethoxazole/, MP: 171 °C |

Source

|

| Record name | SULFAMETHOXAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21046 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfamethoxazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFAMETHOXAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Sulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfamethoxazole on Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) is a synthetic bacteriostatic antibiotic belonging to the sulfonamide class. It has been a cornerstone in the treatment of bacterial infections, particularly those caused by gram-negative bacteria, for decades.[1][2] Its primary mechanism of action involves the competitive inhibition of a crucial enzyme in the bacterial folic acid synthesis pathway, dihydropteroate (B1496061) synthase (DHPS).[1][3][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, with a focus on gram-negative bacteria, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.

Core Mechanism of Action: Inhibition of Folic Acid Synthesis

Bacteria, unlike mammals, are incapable of utilizing pre-formed folic acid from their environment and must synthesize it de novo.[1][5] Folic acid, in its reduced form tetrahydrofolate, is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][6] this compound's efficacy lies in its ability to disrupt this vital metabolic pathway.

The Folic Acid Synthesis Pathway

The bacterial synthesis of folic acid is a multi-step enzymatic process. A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][7]

Competitive Inhibition by this compound

This compound is a structural analog of PABA.[1][4] This structural similarity allows it to bind to the active site of DHPS, acting as a competitive inhibitor and preventing PABA from binding.[3][4] By blocking this step, this compound effectively halts the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid.[1][3] This leads to a bacteriostatic effect, where bacterial growth and replication are inhibited.[3]

Quantitative Data: In Vitro Susceptibility of Gram-Negative Bacteria

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize representative MIC data for key gram-negative pathogens. It is important to note that MIC values can vary significantly based on the geographic location, the source of the isolate (e.g., clinical vs. environmental), and the presence of resistance mechanisms.

Table 1: this compound MIC Distribution for Escherichia coli

| MIC Range (µg/mL) | Percentage of Isolates (%) | Reference |

| ≤0.125/2.375 | 50 (MIC₅₀) | [8] |

| >128/2432 | 90 (MIC₉₀) | [8] |

| 0.03 - 0.25 | Wild-type Population | [9] |

| >64 | Resistant Population | [9] |

Note: Values are often presented for the combination of trimethoprim-sulfamethoxazole (in a 1:19 ratio).

Table 2: this compound MIC Distribution for Klebsiella pneumoniae

| Susceptibility | Percentage of Isolates (%) | Reference |

| Susceptible | 75.9 | [10] |

| Resistant | 24.1 | [10] |

| Resistant | 64.58 | [11] |

Table 3: this compound MIC Distribution for Pseudomonas aeruginosa

| MIC (µg/mL) | Percentage of Isolates Inhibited (%) | Reference |

| ≤50 | 18 | [3] |

| ≤100 | 43 | [3] |

| ≤200 | 63 | [3] |

Note: P. aeruginosa is often intrinsically resistant to trimethoprim-sulfamethoxazole.[5]

Table 4: this compound MIC Distribution for Acinetobacter baumannii

| MIC Range (µg/mL) | Interpretation | Reference |

| 0.25 - 1 | Susceptible | [4] |

| >128 | Resistant (for colistin-resistant isolate) | [12] |

Experimental Protocols

Accurate determination of this compound's MIC is crucial for both clinical diagnostics and research. The following are detailed methodologies for two common susceptibility testing methods.

Broth Microdilution Method

This method determines the MIC in a liquid medium.

1. Materials:

-

Mueller-Hinton Broth (MHB)

-

This compound powder

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Spectrophotometer

2. Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a small amount of 0.1 M NaOH to dissolve, then dilute in sterile distilled water) to a concentration of 1280 µg/mL.

-

Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well (except for a sterility control well containing only MHB).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Etest (Epsilometer Test)

The Etest is a gradient diffusion method.

1. Materials:

-

Mueller-Hinton Agar (B569324) (MHA) plates

-

Etest strips impregnated with a gradient of this compound

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile swabs

2. Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure confluent growth.

-

Etest Strip Application: Using sterile forceps, apply the Etest strip to the agar surface with the MIC scale facing upwards. Ensure the strip is in full contact with the agar.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

MIC Determination: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.

Mechanisms of Resistance in Gram-Negative Bacteria

The clinical utility of this compound has been challenged by the emergence and spread of resistance. The primary mechanisms of resistance in gram-negative bacteria are:

-

Target Site Modification: Chromosomal mutations in the folP gene, which encodes for DHPS, can lead to alterations in the enzyme's structure.[13] These alterations reduce the binding affinity of this compound to DHPS, while still allowing the enzyme to bind to its natural substrate, PABA.[13]

-

Acquisition of Resistance Genes: The most common mechanism of high-level resistance is the acquisition of mobile genetic elements, such as plasmids and transposons, that carry sulfonamide resistance genes (sul1, sul2, and sul3).[13][14] These genes encode for alternative, drug-resistant forms of DHPS that are not effectively inhibited by this compound.[13][14]

-

Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete this compound for binding to DHPS, thereby overcoming the inhibitory effect of the drug.

-

Reduced Drug Permeability/Efflux: Gram-negative bacteria possess an outer membrane that can limit the influx of antibiotics. Additionally, the expression of efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.

Conclusion

This compound remains a clinically relevant antibiotic, particularly in combination with trimethoprim, for the treatment of infections caused by susceptible gram-negative bacteria. Its well-defined mechanism of action, targeting the essential folic acid synthesis pathway, provides a clear rationale for its use. However, the continued evolution and dissemination of resistance mechanisms necessitate ongoing surveillance of susceptibility patterns and a thorough understanding of the molecular basis of resistance to guide appropriate clinical use and the development of novel therapeutic strategies. This guide provides a foundational technical resource for professionals engaged in the study and development of antimicrobial agents.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydropteroate Synthase [pdb101.rcsb.org]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 6. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 7. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 8. Susceptibility of Escherichia coli from Community-Acquired Urinary Tract Infection to Fosfomycin, Nitrofurantoin, and Temocillin in Korea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Antimicrobial Susceptibility of Klebsiella pneumoniae from Community Settings in Taiwan, a Trend Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Epidemiology and In-Depth Characterization of Klebsiella pneumoniae Clinical Isolates from Armenia [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genetic analyses of sulfonamide resistance and its dissemination in gram-negative bacteria illustrate new aspects of R plasmid evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Crystal Structure of Sulfamethoxazole and its Polymorphs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (B1682508) is a widely used sulfonamide antibiotic, frequently administered in combination with trimethoprim. The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance in drug development and manufacturing, as they can significantly influence bioavailability, stability, and processability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a critical factor to consider. This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, methods of preparation, and characterization techniques.

Polymorphic Forms of this compound

This compound is known to exist in at least three polymorphic forms: Form I, Form II, and Form III (a hemihydrate). Recent computational studies have suggested the existence of other potential polymorphs, but Forms I, II, and III are the most well-characterized and experimentally confirmed.[1]

Crystallographic Data

The crystallographic data for the three primary polymorphs of this compound are summarized in the table below. This information has been compiled from entries in the Cambridge Crystallographic Data Centre (CCDC) database.

| Parameter | Form I | Form II | Form III (Hemihydrate) |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/c | P2₁/n |

| a (Å) | 8.63 - 8.68 | 13.01 - 13.04 | 12.63 - 12.65 |

| b (Å) | 12.93 - 12.96 | 5.86 - 5.88 | 10.18 - 10.20 |

| c (Å) | 10.28 - 10.31 | 15.22 - 15.25 | 13.36 - 13.38 |

| α (°) | 90 | 90 | 90 |

| β (°) | 96.8 - 97.0 | 108.8 - 109.0 | 113.4 - 113.6 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1135 - 1145 | 1098 - 1105 | 1570 - 1575 |

| Z | 4 | 4 | 4 |

| Density (g/cm³) | 1.48 - 1.50 | 1.52 - 1.54 | 1.40 - 1.42 |

| CCDC Number(s) | 1260679, 1260681, 930472, 1979417 | 1260680, 1260682 | 270106 |

Note: The ranges in unit cell parameters reflect data from different crystallographic studies.

Thermodynamic Relationship and Stability

The relationship between Form I and Form II of this compound is enantiotropic, meaning that their relative stability inverts at a specific transition temperature.[1] Below this transition temperature, one form is more stable, while above it, the other form becomes the stable polymorph. Form I is generally considered the more stable form at room temperature. Form III, being a hydrate, has its stability dependent on the surrounding humidity levels.

Caption: Thermodynamic relationship of this compound polymorphs.

Experimental Protocols

Preparation of Polymorphs

Form I: The commercially available form of this compound is typically Form I. It can also be obtained by slow evaporation from a variety of organic solvents, such as ethanol (B145695) or acetone, at room temperature.

-

Dissolve this compound in a minimal amount of ethanol at room temperature to create a saturated solution.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Crystals of Form I will form over a period of several days.

-

Collect the crystals by filtration and dry them under vacuum.

Form II: Form II can be obtained through rapid precipitation or by crystallization from the melt.

-

Melt Crystallization:

-

Heat Form I of this compound to just above its melting point (approximately 167-170 °C).

-

Hold the molten sample at this temperature for a short period.

-

Rapidly cool the melt to room temperature. Form II will crystallize.

-

-

Spray Drying:

-

Dissolve this compound in a suitable solvent system.

-

Spray-dry the solution using appropriate parameters (e.g., inlet temperature, feed rate) to induce the formation of Form II.[2]

-

Form III (Hemihydrate): Form III is a hemihydrate and can be prepared by crystallization from a solvent system containing water.

-

Dissolve this compound in a mixture of an organic solvent (e.g., ethanol) and water.

-

Allow the solution to slowly evaporate at room temperature.

-

Crystals of Form III will form as the solvent evaporates.

-

Collect the crystals and store them in a controlled humidity environment to prevent dehydration.

Caption: Experimental workflows for preparing this compound polymorphs.

Characterization Methods

The different polymorphic forms of this compound can be distinguished using a variety of analytical techniques.

Powder X-ray Diffraction (PXRD): PXRD is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice.

-

Protocol:

-

A small amount of the powdered sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffractogram is compared to reference patterns for each polymorph.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, heats of fusion, and to observe solid-solid phase transitions.

-

Protocol:

-

A small, accurately weighed amount of the sample is sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate.

-

The difference in heat flow is recorded, and the resulting thermogram shows endothermic (melting) and exothermic (crystallization) events.

-

Vibrational Spectroscopy (FTIR and Raman): Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. Differences in the intermolecular interactions within the crystal lattice of different polymorphs lead to distinct shifts in the vibrational frequencies and changes in peak intensities.

-

FTIR Protocol:

-

The sample is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

The sample is irradiated with infrared radiation.

-

The absorbance of infrared radiation at different wavenumbers is measured.

-

-

Raman Protocol:

-

The sample is placed under a microscope objective and irradiated with a monochromatic laser.

-

The scattered light is collected and analyzed.

-

The Raman spectrum shows the intensity of the scattered light as a function of the Raman shift (in cm⁻¹).

-

Caption: Workflow for the characterization of this compound polymorphs.

Conclusion

A thorough understanding and control of the polymorphic forms of this compound are essential for the development of safe, effective, and stable pharmaceutical products. This guide has provided a detailed overview of the crystal structures, preparation methods, and characterization techniques for the known polymorphs of this compound. By applying this knowledge, researchers and drug development professionals can better navigate the challenges associated with polymorphism and ensure the quality and consistency of their drug products.

References

Navigating the Solubility Landscape of Sulfamethoxazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of sulfamethoxazole (B1682508) in various organic solvents, a critical parameter for drug development, formulation, and manufacturing processes. This document collates quantitative solubility data, details established experimental protocols for its determination, and presents visual workflows to aid in understanding the methodologies.

Quantitative Solubility Data

The solubility of this compound, a sulfonamide antibiotic, exhibits significant variation across different organic solvents and is influenced by temperature. The following tables summarize the available quantitative data, providing a comparative reference for solvent selection and process optimization.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

| Organic Solvent | Temperature (K) | Mole Fraction (10^3 x) |

| Methanol | 293.15 | 1.85 |

| 298.15 | 2.21 | |

| 303.15 | 2.63 | |

| 308.15 | 3.12 | |

| 313.15 | 3.68 | |

| 318.15 | 4.33 | |

| 323.15 | 5.09 | |

| Ethanol | 293.15 | 1.12 |

| 298.15 | 1.35 | |

| 303.15 | 1.62 | |

| 308.15 | 1.94 | |

| 313.15 | 2.30 | |

| 318.15 | 2.73 | |

| 323.15 | 3.22 | |

| 1-Propanol | 293.15 | 0.89 |

| 298.15 | 1.08 | |

| 303.15 | 1.30 | |

| 308.15 | 1.56 | |

| 313.15 | 1.86 | |

| 318.15 | 2.22 | |

| 323.15 | 2.63 | |

| 2-Propanol | 293.15 | 0.75 |

| 298.15 | 0.91 | |

| 303.15 | 1.10 | |

| 308.15 | 1.32 | |

| 313.15 | 1.58 | |

| 318.15 | 1.88 | |

| 323.15 | 2.24 | |

| Chloroform (B151607) | 293.15 | 0.45 |

| 298.15 | 0.55 | |

| 303.15 | 0.67 | |

| 308.15 | 0.81 | |

| 313.15 | 0.98 | |

| 318.15 | 1.17 | |

| 323.15 | 1.40 |

Data for Table 1 is based on the study by Zhang et al., which determined the solubility of this compound in methanol, ethanol, 1-propanol, 2-propanol, and chloroform at temperatures ranging from 293.15 K to 323.15 K.[1][2][3]

Table 2: Solubility of this compound in Other Organic Solvents

| Organic Solvent | Solubility | Notes |

| Acetone | Freely soluble | Qualitative data.[4] |

| Dimethylformamide (DMF) | ~50 mg/mL | Specific temperature not provided.[5] |

| Dimethyl sulfoxide (B87167) (DMSO) | ~50 mg/mL | Specific temperature not provided.[5] |

| Benzene | Slightly soluble | Qualitative data.[4] |

Experimental Protocols

The determination of this compound solubility is typically performed using the static equilibrium (shake-flask) method, which is considered the gold standard for generating reliable thermodynamic solubility data. The concentration of the dissolved this compound in the saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectrophotometry.

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the steps for determining the equilibrium solubility of this compound in an organic solvent.

Materials and Equipment:

-

This compound (pure, solid form)

-

Organic solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC-UV or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

-

Solvent Addition: Accurately add a known volume of the organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent, expressed in units such as mg/mL, g/L, or mole fraction.

Analytical Protocol: HPLC-UV Method for this compound Quantification

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in a suitable ratio. The exact composition should be optimized for good peak shape and resolution.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection Wavelength: 270 nm.[3]

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Analytical Protocol: UV-Vis Spectrophotometric Method for this compound Quantification

Instrumentation and Conditions:

-

Spectrophotometer: A UV-Vis spectrophotometer capable of scanning in the UV range.

-

Cuvettes: Quartz cuvettes with a 1 cm path length.

-

Wavelength of Maximum Absorbance (λmax): Approximately 264 nm in many organic solvents.[1]

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the solvent used for the solubility study.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax and construct a calibration curve by plotting absorbance against concentration.

-

Sample Analysis: Measure the absorbance of the diluted, filtered samples from the solubility experiment.

-

Quantification: Determine the concentration of this compound in the samples by comparing their absorbance to the calibration curve.

Visualizations

To further clarify the experimental and logical processes involved in determining the solubility of this compound, the following diagrams are provided.

Caption: Experimental workflow for determining this compound solubility.

Caption: Factors influencing this compound solubility in organic solvents.

References

An In-depth Technical Guide to the Photodegradation Pathway of Sulfamethoxazole in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of Sulfamethoxazole (B1682508) (SMX) in aqueous environments. SMX, a widely used sulfonamide antibiotic, is frequently detected in surface waters, wastewater effluents, and even drinking water, raising concerns about its ecotoxicological effects and the development of antibiotic resistance. Understanding its fate and transformation under solar irradiation is crucial for assessing its environmental risk and developing effective remediation strategies.

This guide details the primary photodegradation pathways of SMX, including direct and indirect photolysis, the role of reactive oxygen species (ROS), and the influence of key environmental factors. It also provides detailed experimental protocols for studying SMX photodegradation and summarizes key quantitative data from the scientific literature.

Core Photodegradation Pathways

The photodegradation of this compound in water proceeds through two main mechanisms: direct photolysis, where the SMX molecule directly absorbs light, and indirect photolysis, which is mediated by reactive species present in the water.

Direct Photolysis

Direct photolysis is a significant degradation pathway for SMX, particularly for the neutral species of the molecule. This process is initiated by the absorption of ultraviolet (UV) radiation, primarily in the UV-B and UV-A range, leading to the excitation of the SMX molecule and subsequent chemical transformations. The efficiency of direct photolysis is pH-dependent, with faster degradation rates observed in acidic to neutral conditions where the neutral form of SMX predominates.

Two major reactions in the direct photolysis of SMX are:

-

Cleavage of the Sulfonamide Bond: The bond between the sulfur atom and the nitrogen of the aniline (B41778) group is susceptible to cleavage, leading to the formation of sulfanilic acid and 3-amino-5-methylisoxazole.

-

Photoisomerization: Rearrangement of the isoxazole (B147169) ring is another key transformation, resulting in the formation of a more stable isomer of SMX.[1]

Indirect Photolysis

Indirect photolysis involves the degradation of SMX by reactive oxygen species (ROS) generated from other photosensitized substances in the water, such as dissolved organic matter (DOM) and nitrate (B79036) ions. The primary ROS involved in SMX degradation are hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•).

-

Hydroxyl Radicals (•OH): These are highly reactive and non-selective oxidants that can attack the SMX molecule at various sites. The reaction with •OH can lead to the hydroxylation of the aniline ring and the isoxazole ring, as well as the opening of the aromatic ring.[2] The overall rate constant for the reaction of SMX with •OH has been reported to be in the order of 10⁸ to 10⁹ M⁻¹s⁻¹.[2]

-

Singlet Oxygen (¹O₂): This species is also involved in the degradation process, although its contribution may be less significant than that of hydroxyl radicals.

-

Superoxide Radicals (O₂⁻•): These radicals can also contribute to the overall degradation of SMX.

The presence of nitrate and dissolved organic matter in natural waters can enhance the indirect photodegradation of SMX by producing these reactive species upon irradiation.

Key Degradation Products

The photodegradation of SMX leads to the formation of numerous transformation products (TPs). The identification of these TPs is crucial for understanding the degradation mechanism and assessing the potential toxicity of the irradiated solution. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques used for this purpose.

Some of the major identified photodegradation products of SMX include:

-

Sulfanilic acid: Formed by the cleavage of the S-N bond.

-

3-Amino-5-methylisoxazole: Also a product of S-N bond cleavage.

-

SMX Isomer (ISO): A photoisomer resulting from the rearrangement of the isoxazole ring.[3]

-

Hydroxylated SMX derivatives: Formed through the attack of hydroxyl radicals on the aromatic rings.[4]

-

Products of isoxazole ring opening: Resulting from the breakdown of the heterocyclic ring.

Factors Influencing Photodegradation

Several environmental factors can significantly influence the rate and pathway of SMX photodegradation:

-

pH: The pH of the aqueous solution is a critical factor as it determines the speciation of SMX (pKa1 ≈ 1.7, pKa2 ≈ 5.7). The neutral form of SMX, prevalent at pH values between pKa1 and pKa2, generally exhibits a higher photodegradation rate compared to the anionic form, which is dominant at higher pH.[3] The degradation rate constants of SMX can decrease by almost 10 times as the pH increases from 3.0 to 10.0.[3]

-

Dissolved Organic Matter (DOM): DOM can have a dual effect. It can act as a photosensitizer, generating ROS that promote indirect photolysis. Conversely, DOM can also act as a light screen, absorbing photons that would otherwise be available for direct photolysis of SMX, and it can quench reactive species, thereby inhibiting degradation.

-

Nitrate Ions: Nitrate ions can absorb UV light and generate hydroxyl radicals, thus enhancing the indirect photodegradation of SMX.

-

Salinity: The presence of salts, such as in seawater, can decrease the photodegradation rate of SMX.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the photodegradation of this compound from various studies.

| Parameter | Condition | Value | Reference |

| Degradation Rate Constant (k) | Direct Photolysis, pH 3.2 | 22.3 ± 1.86 h⁻¹ | [2] |

| Sunlight Simulator, pH ~7 | t½ = 50 min | [3] | |

| UV-C (254 nm) | 0.235 min⁻¹ | [5] | |

| Simulated Solar Light | 0.024 min⁻¹ | [5] | |

| Quantum Yield (Φ) | Neutral SMX (ΦN) | 0.15 ± 0.01 | [6] |

| Anionic SMX (ΦA) | 0.03 ± 0.001 | [6] | |

| Reaction Rate Constant with •OH | (5.8 ± 0.2) × 10⁹ M⁻¹s⁻¹ | [2] | |

| 1.28 × 10⁸ M⁻¹s⁻¹ | [2] |

Table 1: Summary of Kinetic Data for this compound Photodegradation.

| Photodegradation Product | m/z | Proposed Structure |

| Sulfanilic acid | 174 | C₆H₇NO₃S |

| 3-Amino-5-methylisoxazole | 99 | C₄H₆N₂O |

| SMX Isomer (ISO) | 254 | C₁₀H₁₁N₃O₃S |

| Hydroxylated SMX | 270 | C₁₀H₁₁N₃O₄S |

| Ring-opened product | 216 | - |

Table 2: Major Photodegradation Products of this compound.

Experimental Protocols

This section outlines typical methodologies for conducting photodegradation studies of this compound.

Irradiation Experiments

-

Light Sources:

-

Solar Simulators: Xenon arc lamps (e.g., 1500 W) equipped with filters to mimic the solar spectrum (290-800 nm) are commonly used to simulate environmental conditions.[3]

-

Mercury Lamps: Low-pressure (emitting primarily at 254 nm) and medium- or high-pressure mercury lamps (emitting a broader range of UV and visible light) are used for mechanistic studies and to assess the impact of specific wavelength regions.[7]

-

-

Reactor: Experiments are typically conducted in quartz tubes or vessels to allow for the transmission of UV light. The temperature of the solution is often controlled using a water bath.

-

Sample Preparation: Stock solutions of SMX are prepared in a suitable solvent (e.g., methanol) and then diluted to the desired concentration in the aqueous matrix of interest (e.g., ultrapure water, buffered solutions, or natural water samples).

-

Procedure: The SMX solution is placed in the photoreactor and irradiated for a specific duration. Aliquots are withdrawn at regular intervals for analysis.

Analytical Methods

-

Quantification of SMX:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a standard method for quantifying the parent SMX compound.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer or water with 0.1% formic acid). A common starting point is an isocratic elution with Acetonitrile:Water (35:65 v/v) adjusted to a pH of ~3.0.[8]

-

Flow Rate: Typically 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength where SMX has maximum absorbance, typically around 265-270 nm.[8]

-

-

-

Identification of Degradation Products:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): These techniques are essential for the identification and structural elucidation of the transformation products. High-resolution mass spectrometry (e.g., Time-of-Flight or Orbitrap) is often employed for accurate mass measurements to determine the elemental composition of the products.[1][9]

-

Visualizations

The following diagrams illustrate the key photodegradation pathways and a typical experimental workflow.

Caption: Primary photodegradation pathways of this compound.

Caption: General experimental workflow for SMX photodegradation studies.

References

- 1. Photodegradation of this compound in various aqueous media: persistence, toxicity and photoproducts assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indirect Photodegradation of this compound and Trimethoprim by Hydroxyl Radicals in Aquatic Environment: Mechanisms, Transformation Products and Eco-Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Individual and Simultaneous Photodegradation of Trimethoprim and this compound Assessed with the Microbial Assay for Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Individual and Simultaneous Photodegradation of Trimethoprim and this compound Assessed with the Microbial Assay for Risk Assessment [mdpi.com]

The In Vivo Journey of Sulfamethoxazole: A Deep Dive into its Pharmacokinetics and Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of sulfamethoxazole (B1682508), a widely used sulfonamide antibiotic. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes the critical pathways governing the drug's disposition in the human body.

Executive Summary

This compound is a bacteriostatic antibiotic that functions by inhibiting the synthesis of dihydrofolic acid in bacteria. Its clinical efficacy and potential for adverse reactions are intrinsically linked to its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME). This guide delves into these processes, offering a granular look at the metabolic fate of this compound and the analytical methods used to study it. The primary metabolic routes are N-acetylation, mediated by N-acetyltransferase 2 (NAT2), and oxidation via the cytochrome P450 enzyme CYP2C9. Genetic polymorphisms in these enzymes can lead to significant inter-individual variability in drug exposure and response.

Pharmacokinetic Profile of this compound

This compound is readily absorbed orally and distributes to various body tissues. It is primarily cleared by the liver through metabolism, with subsequent renal excretion of both the parent drug and its metabolites.

Absorption and Distribution

Following oral administration, this compound is well-absorbed, with peak plasma concentrations (Cmax) typically reached within 1 to 4 hours.[1] It exhibits protein binding of approximately 70%.[1]

Metabolism

The metabolism of this compound is extensive and occurs primarily in the liver, involving two major pathways.[2]

-

N-acetylation: This is a major route, catalyzed by arylamine N-acetyltransferase 2 (NAT2), leading to the formation of N4-acetyl-sulfamethoxazole.[2] Individuals can be classified as slow, intermediate, or rapid acetylators based on their NAT2 genotype, which can influence the metabolic rate and potential for adverse effects.[3][4]

-

Oxidation: Mediated by the cytochrome P450 enzyme CYP2C9, this pathway leads to the formation of the reactive metabolite, this compound hydroxylamine.[2][5] This metabolite is implicated in hypersensitivity reactions.[2]

Excretion

Both this compound and its metabolites are primarily excreted in the urine. A smaller portion of the drug is eliminated unchanged.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of this compound in adult humans from various studies.

| Parameter | Value | Population/Study Details | Reference |

| Peak Plasma Concentration (Cmax) | 40 - 60 µg/mL | Healthy adults, single 800 mg oral dose. | [6] |

| ~40 µg/mL | Patients with normal renal function (CrCl > 60 ml/min), single 800 mg oral dose. | [7] | |

| 41.4 - 62.5 µg/mL | Healthy adults, single 800 mg oral dose. | [8] | |

| Time to Peak Concentration (Tmax) | 2 - 4 hours | Healthy adults, single 800 mg oral dose. | [6] |

| 1 - 4 hours | Adults, following oral administration. | [1] | |

| 2 - 4 hours | Healthy adults, single 800 mg oral dose. | [8] | |

| Elimination Half-life (t½) | ~8 hours (active fraction) | Healthy adults, single 800 mg oral dose. | [6] |

| ~10 hours (total sulfonamide) | Healthy adults, single 800 mg oral dose. | [6] | |

| 7 hours (active SMZ) | Patients with normal renal function. | [7] | |

| 12 hours (total SMZ) | Patients with normal renal function. | [7] | |

| 7.7 - 10.6 hours | Healthy adults, single 800 mg oral dose. | [8] | |

| Volume of Distribution (Vd) | ~11 L | Healthy adults, assuming total absorption. | [6] |

| 0.43 L/kg | Adults, oral administration. | [1] | |

| 10.2 - 16.0 L | Healthy adults, single 800 mg oral dose. | [8] | |

| 0.30 ± 0.05 L/kg lean body mass | TB patients, 960 mg co-trimoxazole (B1683656) once daily. | [9] | |

| Metabolic Clearance (CLm) | 1.57 ± 3.71 L/h | TB patients, 960 mg co-trimoxazole once daily. | [9] |

| Free Fraction | 0.3 (range: 0.2 - 0.4) | TB patients. | [9] |

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection are the most common analytical techniques.

Quantification of this compound and N4-acetyl-sulfamethoxazole in Human Plasma by LC-MS/MS

This protocol provides a representative method for the simultaneous determination of this compound and its primary metabolite, N4-acetyl-sulfamethoxazole.

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of a precipitating agent such as methanol (B129727) or 1M trichloroacetic acid.[10]

-

Vortex the mixture vigorously for 1 minute.[10]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

-

Carefully transfer the supernatant to a clean HPLC vial.[10]

2. HPLC-MS/MS Analysis:

-

HPLC System: An HPLC system coupled to a tandem mass spectrometer.[11]

-

Column: A C8 or C18 reverse-phase column (e.g., Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm).[11]

-

Mobile Phase: A gradient mobile phase consisting of water with 0.1% formic acid and methanol with 0.1% formic acid is typically used.[11]

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

-

Injection Volume: 20-50 µL.[10]

-

Detection: Mass spectrometry detection is performed using electrospray ionization (ESI) in positive or negative ion mode, with multiple reaction monitoring (MRM) for specific quantification of the parent drug and its metabolite.

3. In Vivo Pharmacokinetic Study Protocol (Human):

-

Study Design: A single-dose, open-label study in healthy adult volunteers.

-

Dosing: Administer a single oral dose of 800 mg this compound.[6]

-

Blood Sampling: Collect serial blood samples into heparinized tubes at pre-dose (0 h) and at various time points post-dose (e.g., 1, 2, 3, 4, 5, 6, 8, and 24 hours).[9]

-

Plasma Preparation: Centrifuge the blood samples to separate plasma, which is then stored at -40°C or lower until analysis.[6]

-

Data Analysis: Plasma concentrations of this compound and its metabolites are determined using a validated analytical method (as described in 4.1). Pharmacokinetic parameters are then calculated using non-compartmental or compartmental analysis.

Visualizations

Metabolic Pathways of this compound

Caption: Major metabolic pathways of this compound in the liver.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

Caption: A typical workflow for an in vivo pharmacokinetic study.

References

- 1. journals.asm.org [journals.asm.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rootspress.org [rootspress.org]

- 5. Influence of NAT2 Polymorphisms on this compound Pharmacokinetics in Renal Transplant Recipients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Human pharmacokinetics of a this compound-trimethoprim combination. | Semantic Scholar [semanticscholar.org]

- 8. karger.com [karger.com]

- 9. Pharmacokinetic Evaluation of this compound at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Simultaneous determination of trimethoprim and this compound in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of Sulfamethoxazole by Advanced Oxidation Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation of the antibiotic sulfamethoxazole (B1682508) (SMX) using various advanced oxidation processes (AOPs). The widespread use and persistence of SMX in the environment necessitate effective remediation strategies. AOPs, characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), have demonstrated significant efficacy in degrading this recalcitrant pollutant. This document details the core principles, experimental methodologies, and degradation kinetics of key AOPs applied to SMX, presenting quantitative data in a structured format for comparative analysis.

Introduction to Advanced Oxidation Processes for this compound Degradation

This compound (C₁₀H₁₁N₃O₃S) is a sulfonamide antibiotic frequently detected in wastewater effluents and surface waters.[1] Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. AOPs offer a promising solution by mineralizing SMX into less harmful compounds, such as carbon dioxide, water, and inorganic ions. The primary mechanism involves the attack of highly reactive radicals on the SMX molecule, leading to the cleavage of its chemical bonds.[2]

The main AOPs covered in this guide include:

-

Fenton and Photo-Fenton Processes: These processes utilize the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances radical generation through UV irradiation.[3][4]

-

Ozonation: Ozone (O₃) can directly react with SMX or decompose to form hydroxyl radicals, particularly at higher pH values.[5][6]

-

Photocatalysis: This method typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of reactive oxygen species.[7][8]

-

Persulfate-Based AOPs: Persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) can be activated by heat, UV radiation, or transition metals to produce powerful sulfate radicals.[9][10]

Comparative Degradation Efficiency and Kinetics

The efficiency of SMX degradation is highly dependent on the specific AOP and the operational parameters. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of these processes.

Table 1: Fenton and Photo-Fenton Processes for SMX Degradation

| Process | Initial SMX Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mM) | pH | UV Source | Degradation Efficiency (%) | Time (min) | Kinetic Model | Rate Constant (k) | Reference |

| Fenton | 20 | 0.81 mmol/L | 4.41 mmol/L | 5 | - | >90 | 90 | - | - | [4] |

| Photo-Fenton | 50 | 0.5 | 3.0 | 3.0 | 150 W UV | ~100 | 10 | Pseudo-first-order | - | [2][3] |

| Photo-Fenton | 50 | 2.0 | 2.0 | 3.0 | 150 W UV | ~100 | <10 | Pseudo-first-order | - | [2] |

| Photo-Fenton | 50 | 5.0 | 2.0 | 3.0 | 150 W UV | ~100 | ~5 | Pseudo-first-order | - | [2] |

| Solar Photo-Fenton | - | 2.6 - 10.4 | up to 120 mg/L | - | Sunlight | - | - | - | - | [11] |

Table 2: Ozonation Processes for SMX Degradation

| Process | Initial SMX Conc. (mg/L) | Ozone Dose | pH | Degradation Efficiency (%) | Time (min) | TOC Removal (%) | Reference |

| Ozonation | - | - | - | 100 | 10 | 5 - 60 | [5] |

| Ozonation | - | - | - | 100 | 12 | <15 | [12] |

| Ozonation + Radiation | - | - | - | 100 | - | 65.7 | [12] |

| Ultrasound/Ozone | - | - | Neutral/Alkaline | - | - | - | [6] |

Table 3: Photocatalytic Degradation of SMX

| Catalyst | Initial SMX Conc. (mg/L) | Catalyst Loading (g/L) | pH | UV Source | Degradation Efficiency (%) | Time (min) | Reference |

| TiO₂/BC-5-300 | 30 | 0.02 g in solution | 3 | UV | 89 | - | [7] |

| TiO₂ | 500 | 0.5 | 4 | UV | 100 | 420 | [13][14] |

| Co-CuS@TiO₂ | - | - | - | Simulated Solar | - | - | [15] |

| TiO₂ | 10 | - | - | UV-C | 86 | - | [8] |

Table 4: Persulfate-Based AOPs for SMX Degradation

| Activation Method | Initial SMX Conc. (mg/L) | Persulfate Conc. | Activator Conc. | pH | Degradation Efficiency (%) | Time (min) | Reference |

| Heat | - | Varies | - | Varies | Increases with temp & PS | - | [9] |

| Fe²⁺ | - | Varies | Varies | 3.3 | 100 | 240 | [16] |

| La₀.₈Sr₀.₂CoO₃-δ | 0.125 - 0.5 | 100 - 500 mg/L | 100 - 500 mg/L | - | 100 | Short | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, offering a template for researchers to design their own studies.

Photo-Fenton Degradation of this compound[4]

-

Reactor Setup: A photocatalytic reactor equipped with a medium-pressure mercury lamp (e.g., 150 W) is used. The reactor temperature is maintained at a constant temperature (e.g., 25-30 °C) using a recirculating cooling bath.

-

Solution Preparation: An aqueous solution of this compound (e.g., 50.0 mg/L) is prepared in ultrapure water.

-

Reaction Initiation: The SMX solution is introduced into the reactor. The pH is adjusted to the desired value (typically around 3.0) using dilute acids (e.g., H₂SO₄). A predetermined amount of a ferrous iron salt (e.g., FeSO₄·7H₂O) is added to achieve the target Fe(II) concentration (e.g., 0.5 - 5.0 mg/L). The reaction is initiated by adding a specific concentration of hydrogen peroxide (e.g., 2.0 mM) and turning on the UV lamp.

-

Sampling and Analysis: Aliquots of the reaction mixture are withdrawn at regular intervals. The reaction is quenched immediately (e.g., by adding a scavenger like methanol (B129727) or sodium sulfite). The concentration of SMX is determined using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase (e.g., a mixture of phosphate (B84403) buffer and methanol).[4] Total Organic Carbon (TOC) analysis can be performed to assess mineralization.

Photocatalytic Degradation using TiO₂[9][14]

-

Catalyst Preparation: A composite photocatalyst, for instance, TiO₂ on biochar (TiO₂/BC), can be prepared using a sol-gel method.[7]

-

Reactor Setup: A photoreactor with a UV light source is used. The solution is typically stirred to ensure a homogenous suspension of the photocatalyst.

-

Solution Preparation: A solution of SMX with a known initial concentration (e.g., 30 mg/L) is prepared.

-

Reaction Conditions: The prepared photocatalyst (e.g., 0.02 g of TiO₂/BC) is added to the SMX solution. The pH of the solution is adjusted to the optimal value (e.g., pH 3) as determined by preliminary experiments.[7]

-

Initiation and Monitoring: The suspension is irradiated with UV light to initiate the photocatalytic degradation. Samples are collected at different time intervals, filtered to remove the catalyst, and analyzed for the remaining SMX concentration using HPLC.

Heat-Activated Persulfate Oxidation[2]

-

Experimental Setup: The experiments are conducted in a temperature-controlled reactor (e.g., a water bath).

-

Reagent Preparation: Stock solutions of this compound and sodium persulfate (Na₂S₂O₈) are prepared.

-

Reaction Procedure: A specific volume of the SMX solution is placed in the reactor and allowed to reach the desired temperature. The reaction is initiated by adding a predetermined amount of the persulfate stock solution. The initial pH of the reaction mixture can be adjusted as needed.

-

Analysis: Samples are taken at various time points, and the reaction is quenched (e.g., with methanol). The concentration of SMX is then measured by HPLC.

Degradation Pathways and Mechanisms

The degradation of SMX by AOPs proceeds through a series of complex reactions initiated by radical attack. The primary sites of attack on the SMX molecule are the aniline (B41778) moiety, the sulfonamide group, and the isoxazole (B147169) ring.

The initial attack by hydroxyl or sulfate radicals can lead to hydroxylation of the aromatic ring, cleavage of the S-N bond, or transformation of the aniline group.[18] This results in the formation of various transformation products. For instance, the cleavage of the S-N bond yields 3-amino-5-methylisoxazole (B124983) and sulfanilic acid.[18] Further oxidation of these intermediates leads to the opening of the aromatic and heterocyclic rings, ultimately resulting in mineralization.[3]

In ozonation, the degradation can occur through direct reaction with molecular ozone or via indirect reaction with hydroxyl radicals. The direct attack of ozone often targets the electron-rich sites of the SMX molecule, such as the aniline group and the double bonds in the aromatic ring.[5][19]

Toxicity of Transformation Products